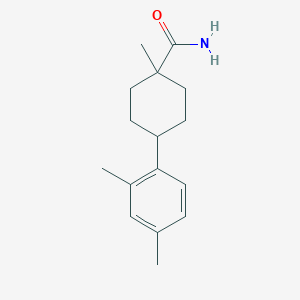![molecular formula C21H26O3 B14590927 4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid CAS No. 61454-77-1](/img/structure/B14590927.png)
4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is an organic compound that features a biphenyl group attached to a butanoic acid moiety through a pentyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Etherification: The biphenyl intermediate is then reacted with 1-bromopentane under basic conditions to form the pentyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-{[1-([1,1’-Biphenyl]-4-yl)butyl]oxy}butanoic acid: Similar structure but with a shorter alkyl chain.
4-{[1-([1,1’-Biphenyl]-4-yl)hexyl]oxy}butanoic acid: Similar structure but with a longer alkyl chain.
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}propanoic acid: Similar structure but with a shorter carboxylic acid chain.
Uniqueness
4-{[1-([1,1’-Biphenyl]-4-yl)pentyl]oxy}butanoic acid is unique due to its specific combination of a biphenyl group, a pentyl ether linkage, and a butanoic acid moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
61454-77-1 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[1-(4-phenylphenyl)pentoxy]butanoic acid |
InChI |
InChI=1S/C21H26O3/c1-2-3-10-20(24-16-7-11-21(22)23)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-6,8-9,12-15,20H,2-3,7,10-11,16H2,1H3,(H,22,23) |
InChI Key |
VISIWWIQVLLQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


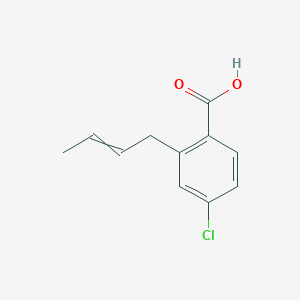
![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
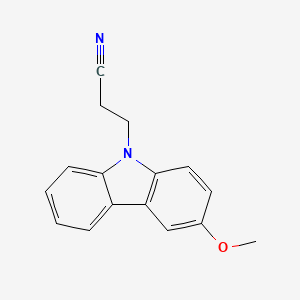
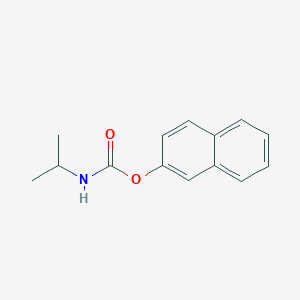
![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
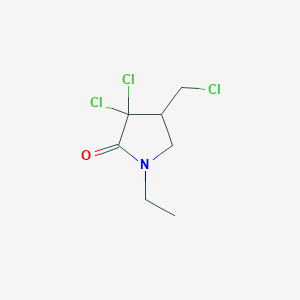
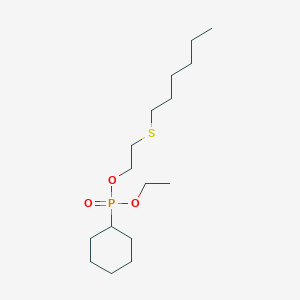
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
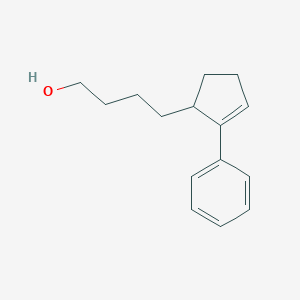
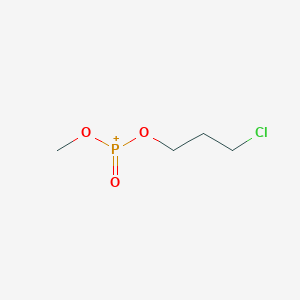
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
